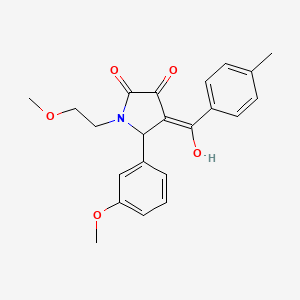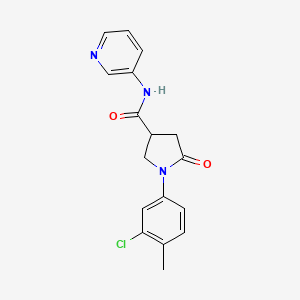
N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-40411813, is a novel and selective positive allosteric modulator of the dopamine D2 receptor. This compound has shown potential in the treatment of schizophrenia and other neuropsychiatric disorders.
Mecanismo De Acción
N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the dopamine D2 receptor, which is a key target for the treatment of neuropsychiatric disorders. By binding to a specific site on the receptor, this compound enhances the activity of dopamine signaling in the prefrontal cortex, leading to improved cognitive and emotional processing.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, this compound has been shown to modulate other neurotransmitter systems, including glutamate and serotonin. This compound has also been shown to enhance neuroplasticity, which is the brain's ability to adapt and change in response to experience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the dopamine D2 receptor, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
Future research on N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide should focus on its potential therapeutic benefits in humans with neuropsychiatric disorders. This may involve clinical trials to assess the safety and efficacy of this compound, as well as studies to elucidate its mechanisms of action and optimize its pharmacological properties. Additionally, further studies are needed to explore the potential of this compound as a tool for understanding the neurobiology of neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the preparation of the 5,6-dimethylpyrimidin-4-amine intermediate, the formation of the bipiperidine ring, and the introduction of the cyclopropyl group. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1'-(5,6-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of schizophrenia and other neuropsychiatric disorders. In animal studies, this compound has been shown to enhance the activity of dopamine neurons in the prefrontal cortex, which is a key brain region involved in cognitive and emotional processing. This effect is thought to underlie the potential therapeutic benefits of this compound in schizophrenia and related disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-14-15(2)21-13-22-19(14)24-10-7-18(8-11-24)25-9-3-4-16(12-25)20(26)23-17-5-6-17/h13,16-18H,3-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPVYLLLFVUZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-1-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5321130.png)


![(3aR*,6aS*)-5-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5321145.png)


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5321165.png)

![1-{1-[(1-oxo-1H,3H-benzo[de]isochromen-6-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5321174.png)
![5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5321182.png)
![1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide](/img/structure/B5321191.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methylcyclopropyl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5321204.png)
![N-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5321234.png)